O-Desphenyl Sofosbuvir

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNWIJCJSQLNQC-BDQOCJAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemistry of a Key Sofosbuvir Metabolite: A Technical Guide to the Synthesis and Characterization of O-Desphenyl Sofosbuvir

Introduction: The Significance of O-Desphenyl Sofosbuvir in Drug Development

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog prodrug that requires intracellular metabolism to exert its antiviral activity. The intricate manufacturing process and in vivo metabolic pathways of Sofosbuvir give rise to various related substances, including metabolites and process-related impurities. Among these, this compound (CAS No. 1233335-82-4) is a critical compound for researchers and drug development professionals to understand.[1] It is recognized as a metabolite and a degradation product formed via the hydrolysis of the parent drug, particularly under alkaline conditions.[2][3][4] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, stability studies, and the development of robust analytical methods to ensure the quality, safety, and efficacy of Sofosbuvir.

This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, offering field-proven insights and detailed methodologies for its preparation and analysis.

Synthesis of this compound via Alkaline Hydrolysis

The most direct and commonly employed method for the synthesis of this compound is the alkaline hydrolysis of Sofosbuvir. This process selectively cleaves the phenoxy group from the phosphorus center of the phosphoramidate moiety. The causality behind this experimental choice lies in the susceptibility of the P-OAr bond to nucleophilic attack under basic conditions.

Reaction Pathway

The synthesis proceeds through the nucleophilic attack of a hydroxide ion on the phosphorus atom of Sofosbuvir, leading to the departure of the phenoxide leaving group. The resulting phosphonic acid is then protonated upon workup to yield this compound.

Caption: Synthesis of this compound via alkaline hydrolysis of Sofosbuvir.

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from Sofosbuvir.

Materials:

-

Sofosbuvir

-

0.1 N Sodium Hydroxide (NaOH) solution

-

0.1 N Hydrochloric Acid (HCl) solution

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for reaction monitoring

Procedure:

-

Dissolution: Accurately weigh a known amount of Sofosbuvir and dissolve it in a minimal amount of a suitable organic solvent like methanol in a round-bottom flask.

-

Hydrolysis: To the stirred solution, add a stoichiometric excess of 0.1 N NaOH solution. The reaction mixture is then heated to 70°C under reflux.[2]

-

Reaction Monitoring: The progress of the reaction should be monitored by HPLC until the starting material (Sofosbuvir) is consumed or a desired conversion is reached. A typical reaction time is around 10 hours.[2]

-

Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of approximately 7.0 using 0.1 N HCl.

-

Solvent Removal: Remove the organic solvent (e.g., methanol) from the neutralized solution using a rotary evaporator.

-

Purification: The resulting aqueous solution containing this compound can be further purified using techniques such as preparative HPLC or column chromatography to isolate the desired product.

-

Characterization: Confirm the identity and purity of the isolated product using the characterization methods detailed in the following section.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its chemical structure and purity. The following analytical techniques are commonly employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate this compound from Sofosbuvir and other related impurities.

Typical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 260 nm[5] |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Dissolve the synthesized and purified this compound in the mobile phase to a concentration within the linear range of the method.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Interpretation: Determine the retention time and peak area of this compound. Purity is typically calculated based on the area percentage of the main peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound. When coupled with liquid chromatography (LC-MS), it can also aid in the identification of impurities.

Typical Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 100-600 |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of methanol and water.[2]

-

Infusion or LC Introduction: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system.

-

Data Acquisition: Acquire the mass spectrum.

-

Data Interpretation: The expected molecular ion for this compound (C₁₆H₂₅FN₃O₉P) is [M+H]⁺ at m/z 454.1.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound, allowing for the unambiguous assignment of its protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and potentially other 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The absence of signals corresponding to the phenyl group protons and carbons in the spectra, compared to the spectrum of Sofosbuvir, is a key indicator of the successful synthesis of this compound. The remaining signals should be consistent with the proposed structure.

Analytical Workflow Visualization

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis and characterization of this compound are crucial aspects of the pharmaceutical development of Sofosbuvir. A thorough understanding of its formation through alkaline hydrolysis and its analytical profiling by HPLC, MS, and NMR ensures the accurate identification and control of this key metabolite and impurity. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers and scientists in their efforts to maintain the high standards of quality and safety required for this vital antiviral medication.

References

-

Agarwal, B. A., Jagdale, S. S., & Gandhi, S. V. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s182-s189. [Link]

- BenchChem. (2025). Application Note: NMR Characterization of Sofosbuvir Impurity A. BenchChem.

- Jain, D., & Jain, R. (2015). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING UV SPECTROSCOPIC METHOD FOR ESTIMATION OF SOFOSBUVIR. International Journal of Pharmaceutical Sciences and Research, 6(10), 4333-4338.

- Zaman, B., & Hassan, M. (2021). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences, 46(4), 269-285.

- BenchChem. (2025).

- BenchChem. (2025).

- Shaikh, K. A., Patil, A. T., & Shaikh, A. A. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.

- Nebsen, M., & Elzanfaly, E. S. (2018). RP-HPLC Method Development, Validation, and Drug Repurposing of Sofosbuvir Pharmaceutical Dosage Form: A Multidimensional Study.

- Annapurna, M. M., Rajesh, P., & Teja, G. R. (2018). A New Validated Stability Indicating RP-HPLC Method for the Assay of Sofosbuvir in Tablets. Acta Scientific Pharmaceutical Sciences, 2(10), 2-8.

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

- Nebsen, M., & Elzanfaly, E. S. (2017). Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 547-554.

- Nebsen, M., & Elzanfaly, E. S. (2016). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir.

- Google Patents. (n.d.). CN114539337A - Preparation method of Sofosbuvir impurity.

- Wu, C. Y., et al. (2022). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. International Journal of Molecular Sciences, 23(19), 11885.

- Google Patents. (n.d.). US20160318966A1 - Process for the Preparation of Sofosbuvir.

- Google Patents. (n.d.). WO2015097605A1 - Process for the preparation of sofosbuvir.

-

ResearchGate. (n.d.). 1H NMR spectrum of base degradation product-A. Retrieved from [Link]

- Journal of Young Pharmacists. (2018). Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique. Journal of Young Pharmacists, 10(2), 163-168.

- BenchChem. (2025). A Researcher's Guide: Comparing Internal Standards for Sofosbuvir Analysis by LC-MS/MS. BenchChem.

Sources

An In-Depth Technical Guide to the In Vitro Biological Activity of O-Desphenyl Sofosbuvir

Abstract

Sofosbuvir has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection, acting as a cornerstone of direct-acting antiviral (DAA) therapy. As a nucleotide analog prodrug, its efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, GS-461203. The metabolic cascade of Sofosbuvir, however, also yields several metabolite species, the biological activities of which are not all well-characterized. This guide focuses on a key, yet understudied, metabolite: O-Desphenyl Sofosbuvir. In the absence of direct empirical data on its anti-HCV activity or cellular toxicity, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. We provide the scientific rationale and detailed, field-proven protocols to systematically evaluate the in vitro biological activity of this compound, thereby addressing a critical knowledge gap in the pharmacology of Sofosbuvir.

Introduction: The Rationale for Investigating this compound

Sofosbuvir is a phosphoramidate prodrug of a uridine nucleotide analog.[1] Its design is a sophisticated solution to deliver the negatively charged nucleotide monophosphate into hepatocytes. Once inside the cell, it undergoes rapid and complex metabolic activation.[2] This process is initiated by the hydrolysis of the carboxylate ester by human cathepsin A (CatA) or carboxylesterase 1 (CES1), followed by the cleavage of the phosphoramidate bond by histidine triad nucleotide-binding protein 1 (HINT1) to release the monophosphate. Subsequent phosphorylations yield the pharmacologically active triphosphate, GS-461203.[1] This active metabolite is then incorporated into the nascent HCV RNA chain by the NS5B RNA-dependent RNA polymerase (RdRp), causing chain termination and halting viral replication.[3][4]

The initial hydrolytic step that removes the phenyl group from the phosphoramidate moiety results in the formation of this compound. While the major circulating inactive metabolite is GS-331007, the biological profile of other metabolic intermediates, such as this compound, is largely unexplored in public-domain literature. Understanding the activity—or lack thereof—of this metabolite is crucial for a complete comprehension of Sofosbuvir's pharmacology, including its off-target effects and the potential for differential metabolic activation in diverse patient populations.

This guide outlines a logical, multi-tiered experimental approach to definitively characterize the in vitro biological activity of this compound.

Proposed Experimental Workflow

Our investigation is structured in a three-phase approach, moving from broad cellular effects to specific molecular interactions.

Figure 1: Proposed experimental workflow for characterizing the in vitro biological activity of this compound.

Phase 1: Foundational Activity Screening

The initial phase is designed to answer two fundamental questions: Is this compound toxic to host cells? And does it exhibit any anti-HCV activity in a cellular context?

Cytotoxicity Profiling

Rationale: Before assessing antiviral activity, it is imperative to determine the concentrations at which this compound is non-toxic to the host cells.[5] A compound that kills the host cells will indirectly inhibit viral replication, leading to false-positive results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[6][7]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed Huh-7 cells (or a subclone highly permissive to HCV replication, such as Huh-7.5) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[7]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Treatment: Remove the existing media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 72 hours (to mimic the duration of the antiviral assay).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Primary Antiviral Screening: The HCV Replicon Assay

Rationale: The HCV replicon system is the gold standard for evaluating the intracellular antiviral activity of compounds targeting HCV replication.[8] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate in human hepatoma cell lines.[9] They are a powerful tool as they allow for the study of viral RNA replication in isolation from viral entry, assembly, and egress.[10] Reporter replicons, which express genes like luciferase, provide a quantitative measure of viral replication.[11]

Experimental Protocol: Luciferase-Based HCV Replicon Assay

-

Cell Seeding: Seed Huh-7 cells harboring a stable HCV genotype 1b or 2a luciferase reporter replicon in a 96-well plate at a density of 8,000 cells per well.

-

Compound Treatment: Add this compound at various non-toxic concentrations (determined from the MTT assay) to the cells. Include Sofosbuvir as a positive control and a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., Promega's Luciferase Assay System).

-

Data Analysis: Plot the luciferase activity against the compound concentration and calculate the 50% effective concentration (EC₅₀), which is the concentration that inhibits HCV replication by 50%. The selectivity index (SI), calculated as CC₅₀/EC₅₀, provides a measure of the therapeutic window of the compound.

Phase 2: Mechanistic Elucidation

If this compound demonstrates antiviral activity in the replicon assay, the next logical step is to determine if it acts via the same mechanism as the active form of Sofosbuvir—direct inhibition of the NS5B polymerase.

Direct Polymerase Inhibition: Recombinant NS5B Assay

Rationale: This is a cell-free biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant HCV NS5B RNA-dependent RNA polymerase.[12] This allows for the determination of direct interaction with the viral polymerase, independent of cellular metabolism or other host factors.[13]

Experimental Protocol: In Vitro NS5B Polymerase Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT), a poly(A) template, a U-dodecamer primer, and purified recombinant NS5B polymerase.[14]

-

Compound Addition: Add varying concentrations of this compound, the active triphosphate form of Sofosbuvir (GS-461203) as a positive control, and a vehicle control to the reaction mixture.

-

Initiation of Polymerization: Start the reaction by adding a mix of NTPs, including a radiolabeled or biotinylated UTP, to the mixture. Incubate at 30°C for 1-2 hours.

-

Termination and Detection: Stop the reaction and quantify the incorporation of the labeled UTP into the newly synthesized RNA. This can be done via scintillation counting for radiolabeled UTP or a colorimetric/chemiluminescent assay for biotinylated UTP.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces NS5B polymerase activity by 50%.

Figure 2: Simplified metabolic activation pathway of Sofosbuvir and the point of action of its active form on HCV replication.

Phase 3: Resistance Profiling

Should this compound prove to be a direct inhibitor of NS5B, it is crucial to understand its resistance profile.

In Vitro Resistance Selection

Rationale: This experiment involves passaging HCV replicons in the presence of sub-lethal concentrations of the compound over an extended period to select for resistant viral variants. Sequencing the NS5B gene of these resistant replicons can identify mutations that confer resistance. The primary resistance mutation for Sofosbuvir is S282T in the NS5B protein.[15]

Experimental Protocol: Resistance Selection in Replicon Cells

-

Long-term Culture: Culture HCV replicon cells in the presence of this compound at a concentration equivalent to its EC₅₀ or 2x EC₅₀.

-

Passaging: Passage the cells every 3-4 days, consistently maintaining the drug pressure.

-

Monitoring for Breakthrough: Monitor for the emergence of replicon colonies that can replicate efficiently in the presence of the compound.

-

RNA Extraction and Sequencing: Once resistant colonies are established, extract total RNA and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.

-

Phenotypic Confirmation: Introduce the identified mutations into a wild-type replicon via site-directed mutagenesis and confirm their role in conferring resistance through the replicon assay described in Phase 1.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of In Vitro Activity of this compound

| Assay | Endpoint | This compound | Sofosbuvir (Control) |

| Cytotoxicity | CC₅₀ (µM) | TBD | >100 |

| HCV Replicon (Genotype 1b) | EC₅₀ (µM) | TBD | ~0.05 |

| HCV Replicon (Genotype 2a) | EC₅₀ (µM) | TBD | ~0.1 |

| Selectivity Index (CC₅₀/EC₅₀) | SI | TBD | >1000 |

| NS5B Polymerase Inhibition | IC₅₀ (µM) | TBD | N/A (requires activation) |

| Primary Resistance Mutation | Amino Acid Change | TBD | S282T |

TBD: To be determined. Sofosbuvir control data are representative values from the literature.

Conclusion

While Sofosbuvir's efficacy is well-established, a comprehensive understanding of its pharmacology necessitates the characterization of its metabolites. This compound represents a significant knowledge gap in this area. The experimental framework detailed in this guide provides a rigorous and systematic approach to determine its in vitro antiviral activity, cytotoxicity, mechanism of action, and resistance profile. The execution of these studies will provide invaluable insights into the complete lifecycle of Sofosbuvir within the hepatocyte and contribute to the broader field of antiviral drug development.

References

-

A Protocol for Analyzing Hepatitis C Virus Replication. (2014). Journal of Visualized Experiments. [Link]

-

HCV Replicons: Overview and Basic Protocols. (2009). Springer Nature Experiments. [Link]

-

HCV replicons: overview and basic protocols. (2009). PubMed. [Link]

-

Screening for Antiviral Activity: MTT Assay. (n.d.). Springer Nature Experiments. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. (2005). PubMed Central. [Link]

-

HCV Replicons: Workhorses of Drug Discovery and Resistance. (2020). Frontiers in Microbiology. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. (2021). Frontiers in Microbiology. [Link]

-

Decreasing cytotoxic effect of sofosbuvir treatment by vitamin B12 in hepatitis C virus infected cells in-vitro. (2022). ResearchGate. [Link]

-

Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. (2016). PLOS ONE. [Link]

-

Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli. (2000). PubMed Central. [Link]

-

HCV Replicon Systems. (n.d.). NCBI. [Link]

-

A nonisotopic assay method for hepatitis C virus NS5B polymerase. (2009). ResearchGate. [Link]

-

Sofosbuvir inhibits yellow fever virus in vitro and in patients with acute liver failure. (2019). PubMed. [Link]

-

Sofosbuvir Inhibits Hepatitis E Virus Replication In Vitro and Results in an Additive Effect When Combined With Ribavirin. (2016). PubMed. [Link]

-

Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection. (2014). Annals of Pharmacotherapy. [Link]

-

Sofosbuvir Inhibits Hepatitis E Virus Replication in vitro and Results in an Additive Effect when Combined with Ribavirin. (2015). Sci-Hub. [Link]

-

Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes. (2020). MDPI. [Link]

-

In Vitro Evaluation of Cytotoxic and Anti-HCV-4 Properties of Sofosbuvir Encapsulated Chitosan Nanoparticles. (2018). arXiv. [Link]

-

Sofosbuvir: A novel treatment option for chronic hepatitis C infection. (2014). PubMed Central. [Link]

-

Sofosbuvir. (n.d.). PubChem. [Link]

-

Sofosbuvir, a novel nucleotide analogue inhibitor used for the treatment of hepatitis C virus. (2014). PubMed. [Link]

-

Sofosbuvir, a Significant Paradigm Change in HCV Treatment. (2015). PubMed Central. [Link]

-

Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line. (2021). PubMed. [Link]

-

In Vitro Evaluation of Cytotoxic and Anti-HCV-4 Properties of Sofosbuvir Encapsulated Chitosan Nanoparticles. (2018). ResearchGate. [Link]

-

In vitro antiviral activity of the anti-HCV drugs daclatasvir and sofosbuvir against SARS-CoV-2, the aetiological agent of COVID-19. (2021). PubMed. [Link]

-

Synergistic antiviral activity of Sofosbuvir with F1 or F4 in NS infected with the Brazilian 2016-INMI-1 isolate at an MOI of 1. (2020). ResearchGate. [Link]

Sources

- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sofosbuvir, a novel nucleotide analogue inhibitor used for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sofosbuvir Activates EGFR-Dependent Pathways in Hepatoma Cells with Implications for Liver-Related Pathological Processes [mdpi.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. clyte.tech [clyte.tech]

- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 13. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to O-Desphenyl Sofosbuvir (CAS Number 1233335-82-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of O-Desphenyl Sofosbuvir, a critical impurity and primary degradation product of the direct-acting antiviral agent, Sofosbuvir. This document delves into the physicochemical properties, synthesis, and analytical characterization of this compound. Detailed, field-proven protocols for its preparation via forced degradation and its analysis by High-Performance Liquid Chromatography (HPLC) are provided, underpinned by the causality behind experimental choices. Furthermore, this guide explores the toxicological profile of this compound through in-silico predictions, offering a comparative analysis with the parent drug. This whitepaper is designed to be an essential resource for researchers involved in the quality control, stability testing, and formulation development of Sofosbuvir.

Introduction: The Significance of this compound in Pharmaceutical Analysis

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog prodrug, it undergoes intracellular metabolism to its active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] The chemical stability of Sofosbuvir is a paramount quality attribute, as degradation can lead to diminished potency and the emergence of impurities that may pose safety risks.

This compound, also referred to in literature as Sofosbuvir Impurity A, is a prominent degradation product formed through the hydrolysis of the phosphoramidate linkage in the Sofosbuvir molecule, particularly under alkaline conditions.[2] Its presence in the drug substance or product is a critical quality parameter that must be monitored and controlled within acceptable limits as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Understanding the formation, characterization, and potential impact of this impurity is therefore essential for ensuring the safety and efficacy of Sofosbuvir-containing therapies.

This guide provides a detailed examination of this compound, from its fundamental chemical properties to practical methodologies for its synthesis and analysis.

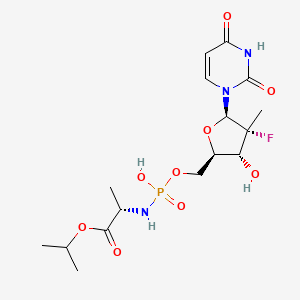

Physicochemical and Structural Characteristics

This compound is structurally similar to the parent drug, differing by the absence of the phenyl group on the phosphoramidate moiety. This seemingly minor structural change can significantly impact its physicochemical properties and biological activity.

| Property | Value | Source(s) |

| CAS Number | 1233335-82-4 | [3] |

| Molecular Formula | C₁₆H₂₅FN₃O₉P | [3] |

| Molecular Weight | 453.36 g/mol | [3] |

| IUPAC Name | Isopropyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alaninate | [4] |

| Appearance | White to off-white solid | Commercially available standards |

| Solubility | Soluble in DMSO | [1] |

| Predicted Oral LD50 (rat) | 2.0 - 5.0 g/kg | [1] |

| Predicted Carcinogenicity (NTP, male rat) | Negative | [1] |

| Predicted Mutagenicity (Ames) | Negative | [1] |

Synthesis and Formation Pathway

This compound is primarily formed as a degradation product of Sofosbuvir. However, it can also potentially arise as a process-related impurity during the synthesis of the active pharmaceutical ingredient (API) if not adequately controlled. The primary pathway for its formation is the hydrolysis of the phosphoramidate bond.

Formation via Alkaline Hydrolysis of Sofosbuvir

The phosphoramidate linkage in Sofosbuvir is susceptible to hydrolysis, particularly in alkaline environments. This reaction cleaves the bond between the phosphorus atom and the phenoxy group, resulting in the formation of this compound and phenol as a byproduct.

Experimental Protocol: Preparation of this compound via Forced Degradation

This protocol describes a reliable method for generating this compound for use as a reference standard in analytical studies. The principle is based on the controlled alkaline hydrolysis of Sofosbuvir.

Materials:

-

Sofosbuvir

-

0.1 N Sodium Hydroxide (NaOH) solution

-

0.1 N Hydrochloric Acid (HCl) solution

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

pH meter

-

Rotary evaporator

Procedure:

-

Dissolution: Accurately weigh and dissolve a known amount of Sofosbuvir in a minimal amount of methanol in a round-bottom flask.

-

Hydrolysis: Add 0.1 N NaOH solution to the flask. The volume of NaOH solution should be sufficient to achieve significant degradation. A typical starting point is a 1:10 ratio of drug solution to NaOH solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture at 70°C for approximately 10 hours.[5] The progress of the reaction should be monitored by HPLC to determine the optimal reaction time.

-

Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it to a pH of ~7.0 using 0.1 N HCl.

-

Solvent Removal: Remove the methanol and water from the mixture using a rotary evaporator under reduced pressure.

-

Purification (Optional): The resulting residue containing this compound can be further purified using preparative HPLC or column chromatography to obtain a highly pure reference standard.

Expert Insight: The choice of 0.1 N NaOH and a reaction temperature of 70°C is a balance between achieving a reasonable rate of degradation and minimizing the formation of secondary degradation products. Monitoring the reaction by HPLC is crucial to stop the reaction once a sufficient amount of this compound has been formed, without excessive degradation of the target compound.

Analytical Characterization and Methodologies

The accurate detection and quantification of this compound are critical for the quality control of Sofosbuvir. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated stability-indicating HPLC method is essential to separate this compound from Sofosbuvir and other potential impurities.

| Parameter | Recommended Conditions | Source(s) |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 50:50 (v/v) mixture. | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Column Temperature | Ambient or controlled at 25-30°C | |

| Detection Wavelength | 260 nm | [6] |

| Injection Volume | 10-20 µL |

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a typical HPLC workflow for the analysis of this compound.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 HPLC column

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the aqueous and organic components in the desired ratio. For example, a 50:50 (v/v) mixture of 0.1% formic acid in water and methanol. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Prepare the sample solution containing Sofosbuvir and potentially this compound by dissolving it in the mobile phase or diluent to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Analysis: Set up the HPLC system with the specified parameters. Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Analysis: Identify the peaks based on their retention times compared to the reference standard. Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.

Trustworthiness of the Protocol: This method is self-validating through the use of a well-characterized reference standard for peak identification and a calibration curve for accurate quantification. The specificity of the method should be confirmed by ensuring that there is no interference from other components in the sample matrix at the retention time of this compound.

Toxicological Assessment (In-Silico)

Several studies have employed computational tools like TOPKAT and DEREK to predict the toxicity of Sofosbuvir and its degradation products.[1][6] These predictions suggest that this compound has a toxicological profile that is generally comparable to or less severe than the parent drug for key endpoints.

Key In-Silico Toxicity Predictions for this compound:

-

Acute Oral Toxicity (LD50 in rats): Predicted to be in the range of 2.0 - 5.0 g/kg, which is similar to the predicted range for Sofosbuvir.[1]

-

Carcinogenicity: Predicted to be non-carcinogenic.[1]

-

Mutagenicity (Ames test): Predicted to be non-mutagenic.[1]

Expert Insight: It is crucial to emphasize that these are computational predictions and should be interpreted with caution. In-silico models are valuable screening tools, but they do not replace the need for experimental toxicological studies, especially if the impurity is present at significant levels in the final drug product. However, for an impurity that is well-controlled at low levels, these predictions can provide a degree of confidence in its safety profile.

Conclusion and Future Perspectives

This compound is a critical impurity of Sofosbuvir, primarily arising from the hydrolysis of the parent molecule. Its effective monitoring and control are essential for ensuring the quality, safety, and efficacy of this vital antiviral medication. This technical guide has provided a comprehensive overview of its properties, formation, and analysis, including detailed experimental protocols.

The provided methodologies for the synthesis (via forced degradation) and HPLC analysis of this compound offer a solid foundation for researchers in quality control and drug development. The in-silico toxicological data, while predictive, suggests a safety profile comparable to Sofosbuvir, providing a valuable starting point for risk assessment.

Future research should focus on obtaining experimental data for key physicochemical properties such as aqueous solubility and pKa to further refine our understanding of this molecule. Additionally, a deeper investigation into its potential to form as a process-related impurity during various synthetic routes of Sofosbuvir would be beneficial for process optimization and impurity control. As the landscape of HCV treatment continues to evolve, a thorough understanding of the impurities associated with key antiviral agents like Sofosbuvir will remain a critical area of scientific inquiry.

References

-

Desai, P. N., & Kapupara, P. (2021). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Future Journal of Pharmaceutical Sciences, 7(1), 154. [Link]

-

Swain, D., Samanthula, G., Bhagat, S., Bharatam, P. V., Akula, V., & Sinha, B. N. (2016). Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 120, 352-363. [Link]

-

Agarwal, B. A., & Jagdale, S. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s233-s241. [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Pottabathini, V., Gugulothu, V., Kaliyaperumal, M., & Battu, S. (2016). Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir. American Journal of Analytical Chemistry, 7(11), 797-815. [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Evaluation of the genetic toxicity of sofosbuvir and simeprevir with and without ribavirin in a human-derived liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. alentris.org [alentris.org]

- 5. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor. | Semantic Scholar [semanticscholar.org]

- 6. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - Publications of the IAS Fellows [repository.ias.ac.in]

A Guide to the Role, Qualification, and Application of O-Desphenyl Sofosbuvir as a Pharmaceutical Reference Standard

This technical guide provides an in-depth exploration of O-Desphenyl Sofosbuvir, a critical process impurity and metabolite of the antiviral drug Sofosbuvir. We will delve into the rationale for its significance, the rigorous process of qualifying it as a chemical reference standard, and its practical application in analytical workflows essential for pharmaceutical quality control. This document is intended for researchers, analytical scientists, and quality assurance professionals in the field of drug development and manufacturing.

Introduction: The Imperative of Purity in Antiviral Therapeutics

Sofosbuvir is a cornerstone of modern therapy for Hepatitis C, functioning as a potent nucleotide analog inhibitor of the viral RNA polymerase NS5B. Its complex chemical structure, while effective, presents challenges during synthesis and storage, leading to the formation of related substances or impurities. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over these impurities. The accurate identification and quantification of such substances are paramount to ensuring the safety, efficacy, and quality of the final drug product. This control is fundamentally reliant on the availability of highly characterized chemical reference standards.

This compound: A Critical Impurity

This compound is a significant impurity associated with Sofosbuvir. It is characterized by the absence of the phenyl group on the phosphoramidate moiety of the parent molecule. This modification can arise from synthetic side reactions or degradation pathways. Due to its structural similarity to the active pharmaceutical ingredient (API), its presence must be carefully monitored.

Physicochemical Profile

A precise understanding of the reference standard's properties is the foundation of its use.

| Property | Value | Source |

| Chemical Name | (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | N/A |

| Molecular Formula | C16H24FN3O8P | N/A |

| Molecular Weight | 452.34 g/mol | N/A |

| Appearance | White to Off-White Solid | N/A |

Structural Relationship

The structural difference between Sofosbuvir and its O-Desphenyl derivative is subtle yet critical for analytical separation and toxicological assessment.

Caption: Structural relationship between Sofosbuvir and this compound.

Qualification of a Reference Standard: A Multi-Faceted Approach

Transforming a synthesized chemical entity into a trusted reference standard is a rigorous, multi-step process. The objective is to unequivocally confirm its structure and determine its purity with a high degree of confidence. This process ensures that the standard can be reliably used for the quantitative analysis of impurities in the API.

The Qualification Workflow

The workflow is designed as a self-validating system, where orthogonal analytical techniques are employed to build a complete and trustworthy profile of the material.

Caption: Workflow for the qualification of a pharmaceutical reference standard.

Step-by-Step Methodologies

3.2.1 Identity Confirmation

-

Objective: To confirm that the chemical structure of the candidate material is consistent with this compound.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh 5-10 mg of the candidate standard.

-

Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire 1H NMR, 13C NMR, and 31P NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra and assign all proton, carbon, and phosphorus signals.

-

Causality: The chemical shifts, coupling constants, and integration values provide a detailed fingerprint of the molecule's structure. The absence of signals corresponding to the phenyl group and the appearance of signals consistent with the modified phosphoramidate moiety are key diagnostic markers.

-

-

Protocol: Mass Spectrometry (MS)

-

Prepare a dilute solution of the standard (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Infuse the solution into a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument.

-

Acquire the mass spectrum in positive or negative electrospray ionization (ESI) mode.

-

Trustworthiness: The instrument should be calibrated to ensure high mass accuracy. The measured mass of the molecular ion ([M+H]+ or [M-H]-) must match the theoretical exact mass of this compound within a narrow tolerance (typically < 5 ppm). This provides unambiguous confirmation of the elemental composition.

-

3.2.2 Purity and Potency Assignment

-

Objective: To quantify the amount of the main component and any impurities present, leading to an assigned potency value.

-

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity

-

Chromatographic System:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure elution and separation of all related impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

-

Procedure:

-

Prepare a solution of the this compound standard at a concentration of approximately 0.5 mg/mL.

-

Inject the solution into the HPLC system.

-

Integrate all peaks detected in the chromatogram.

-

Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Expertise: This method must be validated for specificity, linearity, and sensitivity. The gradient is designed to be shallow enough to separate structurally similar impurities from the main peak, ensuring an accurate purity assessment.

-

-

Protocol: Mass Balance for Potency Assignment

-

The final potency is not determined by a single technique but by a mass balance calculation that accounts for all significant components.

-

Calculation: Potency (%) = (100% - % Purity by HPLC) * (100% - % Water Content - % Residual Solvents - % Inorganic Impurities)

-

Self-Validation: This approach is inherently robust because it combines data from orthogonal techniques (chromatography, Karl Fischer, GC, TGA/Sulphated Ash), providing a comprehensive and validated assessment of the standard's purity.

-

Application: Using this compound in Quality Control

Once qualified, the reference standard is used in routine analytical testing of Sofosbuvir drug substance and drug product batches.

Impurity Profiling by HPLC

-

Objective: To accurately identify and quantify the this compound impurity in a sample of Sofosbuvir API.

-

Workflow:

-

System Suitability: Inject a solution containing both Sofosbuvir and the this compound reference standard. The system is deemed suitable for analysis only if the resolution between the two peaks meets a predefined criterion (e.g., Resolution > 2.0). This ensures the method can distinguish the impurity from the API.

-

Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1.0 µg/mL), which typically corresponds to the reporting threshold for the impurity.

-

Sample Preparation: Prepare a solution of the Sofosbuvir API at a high concentration (e.g., 1.0 mg/mL).

-

Analysis: Inject both the standard and sample solutions into the HPLC system using the validated method described in section 3.2.2.

-

Identification: The impurity peak in the sample chromatogram is identified by comparing its retention time to that of the this compound reference standard.

-

Quantification: The amount of the impurity in the sample is calculated by comparing the peak area of the impurity in the sample to the peak area of the reference standard.

-

Caption: Conceptual chromatogram showing the use of the reference standard for peak identification.

Conclusion

The this compound reference standard is not merely a vial of chemical; it is a cornerstone of quality assurance in the production of a life-saving medication. Its role extends from method development and validation to routine batch release testing. The rigorous, multi-technique qualification process detailed in this guide ensures that the standard possesses the identity, purity, and potency required to deliver reliable and accurate analytical data. By understanding the science behind the standard's creation and application, analytical scientists can ensure the continued safety and efficacy of Sofosbuvir for patients worldwide.

References

-

U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures.[Link]

-

International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

-

International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances.[Link]

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Development and Validation of O-Desphenyl Sofosbuvir

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of O-Desphenyl Sofosbuvir, a key impurity and potential metabolite of the antiviral drug Sofosbuvir. The method is designed to be specific, accurate, precise, and linear over a specified range, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as principles outlined by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It functions as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] The purity and quality of the active pharmaceutical ingredient (API) are of utmost importance for its safety and efficacy. This compound (Figure 1) is a known process-related impurity and potential metabolite of Sofosbuvir.[3][4] Its structure is characterized by the absence of the phenyl group on the phosphoramidate moiety, which is replaced by a hydroxyl group, increasing its polarity.

The development of a reliable analytical method to quantify this impurity is crucial for ensuring the quality of Sofosbuvir drug substance and drug products. This application note provides a comprehensive guide for the development and validation of a stability-indicating RP-HPLC method for this compound.

Figure 1. Chemical Structures of Sofosbuvir and this compound.

Figure 1. Chemical Structures of Sofosbuvir and this compound.

Method Development Strategy

The primary objective is to develop a method that can effectively separate this compound from Sofosbuvir and any potential degradation products. Based on a review of existing HPLC methods for Sofosbuvir and its impurities, a reversed-phase approach was selected.[1][5][6][7][8][9][10]

Rationale for Initial Chromatographic Conditions

-

Column: A C18 column is the stationary phase of choice due to its proven efficacy in separating Sofosbuvir and its structurally similar impurities.[1][5][6][7][8][9][10] The hydrophobicity of the C18 stationary phase will provide good retention for the analytes.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is selected to ensure adequate separation of compounds with differing polarities.

-

Aqueous Phase: A buffer such as phosphate or an ion-pairing agent like trifluoroacetic acid (TFA) or orthophosphoric acid (OPA) in water is often used to improve peak shape and resolution.[1][9][11] Given the acidic nature of the phosphate group in this compound, a low pH mobile phase will suppress its ionization and lead to better retention and peak shape.

-

Organic Phase: Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency.[1][5][9][11]

-

-

Detection: Sofosbuvir and its chromophoric impurities exhibit significant UV absorbance around 260 nm.[1][8][11] Therefore, a UV detector set at this wavelength will provide good sensitivity.

-

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are good starting points to ensure reproducibility.

Optimized Chromatographic Conditions

The following conditions were optimized to achieve the desired separation:

| Parameter | Optimized Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25-26 min: 70-10% B; 26-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A: Mobile Phase B (50:50, v/v) |

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, which are harmonized with FDA and USP recommendations.[3][4][12][13][14][15][16][17][18][19][20][21][22][23] The validation parameters assessed include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on Sofosbuvir to generate potential degradation products.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of Sofosbuvir with 0.1 M HCl at 60 °C for 24 hours.[11][24][25]

-

Base Hydrolysis: Treat a solution of Sofosbuvir with 0.1 M NaOH at 60 °C for 12 hours.[11][24][25]

-

Oxidative Degradation: Treat a solution of Sofosbuvir with 3% H₂O₂ at room temperature for 48 hours.[11][24][25]

-

Thermal Degradation: Expose solid Sofosbuvir to 80 °C for 72 hours.[25]

-

Photolytic Degradation: Expose a solution of Sofosbuvir to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[25]

The stressed samples were then analyzed using the developed HPLC method. The peak purity of this compound and Sofosbuvir was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations.

Protocol:

-

Prepare a stock solution of this compound reference standard.

-

From the stock solution, prepare at least five calibration standards covering the expected range of the impurity (e.g., from LOQ to 150% of the specification limit).

-

Inject each standard in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Should be close to zero |

Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a sample matrix.

Protocol:

-

Prepare samples of Sofosbuvir spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Analyze the samples and calculate the percentage recovery.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% to 102.0% |

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Protocol:

-

Repeatability (Intra-day precision): Analyze six replicate samples of Sofosbuvir spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day and inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

| Parameter | Acceptance Criteria |

| Relative Standard Deviation (%RSD) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Formulae:

-

LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

-

LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

The LOQ was experimentally verified by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results.

Protocol:

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., percentage of acetonitrile ± 2%)

The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) were monitored.

| Parameter | Acceptance Criteria |

| System Suitability Parameters | Should remain within acceptable limits |

| %RSD of Results | ≤ 2.0% |

System Suitability

Before each validation run, a system suitability test was performed to ensure the chromatographic system was performing adequately.

Protocol:

-

Inject a standard solution of Sofosbuvir and this compound.

-

Evaluate the following parameters:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Resolution between Sofosbuvir and this compound | ≥ 2.0 |

| %RSD of replicate injections | ≤ 2.0% |

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Summary of Validation Parameters and Results

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | Method is specific and stability-indicating | No interference at the retention time of the analyte |

| Linearity (r²) | > 0.999 | ≥ 0.999 |

| Range (µg/mL) | LOQ - 15 µg/mL | As per impurity level |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | Determined value | - |

| LOQ (µg/mL) | Determined value | - |

| Robustness | Method is robust | System suitability passes |

Conclusion

The developed RP-HPLC method for the determination of this compound in the presence of Sofosbuvir is simple, specific, accurate, precise, and robust. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of Sofosbuvir. The validation was successfully performed in accordance with the ICH guidelines, ensuring the reliability of the analytical data generated.

References

-

ResearchGate. (n.d.). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. Retrieved from [Link]

-

View of Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Sofosbuvir, Velpatasvir, and Voxilaprevir in Tablet Formulation. (n.d.). Retrieved from [Link]

-

BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

-

Agarwal, B. A., et al. (2022). Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research, 56(2s), s89-s96. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form. (2023, September 30). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

<1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011, December 3). Retrieved from [Link]

-

Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

-

ECA Academy. (2017, February 15). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

The Pharma Innovation. (2018, April 2). Stability indicating RP-HPLC method development and validation for estimation of Sofosbuvir in pharmaceutical dosage form. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

-

Journal of Chromatographic Science. (2016, May 1). Stability-Indicating Method and LC–MS-MS Characterization of Forced Degradation Products of Sofosbuvir. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP‑HPLC Method as per ICH Guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability indicating HPLC method for simultaneous determination of hepatitis C virus NS5B inhibitor drugs sofosbuvir and ledipasvir in their dosage forms. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). RP-HPLC Method Development and Validation for Estimation of Sofosbuvir in Pure and Tablet Dosage Form. Retrieved from [Link]

-

SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms. (2020, March 31). Retrieved from [Link]

-

development and validation of rp-hplc method for the simultaneous estimation of sofosbuvir and. (n.d.). Retrieved from [Link]

-

"RP-HPLC Method Development for Sofosbuvir in Tablets". (2024, September 10). Retrieved from [Link]

-

Acta Scientific. (2018, September 25). A New Validated Stability Indicating RP-HPLC Method for the Assay of Sofosbuvir in Tablets. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of RP-HPLC Method for Estimation of Sofosbuvir in Bulk Drug and Dosage Form. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicalresearchjournal.org [medicalresearchjournal.org]

- 3. ICH Official web site : ICH [ich.org]

- 4. fda.gov [fda.gov]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]

- 9. actascientific.com [actascientific.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. USP <1225> Method Validation - BA Sciences [basciences.com]

- 13. fda.gov [fda.gov]

- 14. uspbpep.com [uspbpep.com]

- 15. drugfuture.com [drugfuture.com]

- 16. investigationsquality.com [investigationsquality.com]

- 17. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]

- 18. biopharminternational.com [biopharminternational.com]

- 19. starodub.nl [starodub.nl]

- 20. propharmagroup.com [propharmagroup.com]

- 21. altabrisagroup.com [altabrisagroup.com]

- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 23. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 24. archives.ijper.org [archives.ijper.org]

- 25. academic.oup.com [academic.oup.com]

Quantitative Bioanalysis of O-Desphenyl Sofosbuvir (GS-331007) in Human Plasma by LC-MS/MS

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of O-Desphenyl Sofosbuvir (also known as GS-331007) in human plasma. Sofosbuvir is a cornerstone of modern antiviral therapy for Hepatitis C, and monitoring its principal, long-half-life metabolite, GS-331007, is critical for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[1][2] The methodology described herein employs a straightforward protein precipitation (PPT) technique for sample preparation and is validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4] This guide provides researchers and drug development professionals with the necessary protocols and scientific rationale to implement this assay for clinical and preclinical studies.

Introduction: The Rationale for Metabolite Quantification

Sofosbuvir is a nucleotide analog prodrug that, upon administration, undergoes extensive intracellular metabolism to form the active triphosphate GS-461203, which is not detectable in plasma.[1][2] The primary circulating drug-related species is the pharmacologically inactive nucleoside metabolite, this compound (GS-331007). This metabolite accounts for over 90% of the systemic drug-related material exposure and is eliminated primarily through the kidneys.[1][5]

Due to its prolonged half-life (~27 hours) compared to the parent drug (~0.4 hours), GS-331007 serves as a more reliable and stable marker for assessing patient adherence, drug exposure, and overall pharmacokinetic profiles.[5] Therefore, a sensitive and specific bioanalytical method for its quantification is indispensable for therapeutic drug monitoring and for conducting pivotal clinical trials, including bioequivalence studies. LC-MS/MS offers unparalleled selectivity and sensitivity, making it the gold standard for quantifying small molecules in complex biological matrices like human plasma.[6][7]

Overview of the Bioanalytical Workflow

The entire process, from sample handling to data generation, is designed to ensure sample integrity and data accuracy. The workflow is streamlined for high-throughput analysis while adhering to rigorous quality standards.

Figure 1: High-level workflow for the quantification of this compound.

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Analytes: this compound (GS-331007) reference standard (≥98% purity).[8][9]

-

Internal Standard (IS): Stable isotope-labeled this compound-d5 (or a structurally similar compound with justified performance). The use of a stable isotope-labeled IS is highly recommended as it co-elutes and experiences similar ionization effects, providing the most accurate correction for analytical variability.[10]

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

-

Solvents: Acetonitrile and Methanol (both LC-MS grade), Formic Acid (reagent grade, ≥98%).

-

Water: Deionized water, purified to ≥18.2 MΩ·cm.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation

-

Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering precise gradients (e.g., Shimadzu Nexera, Waters Acquity).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Sciex API 4500, Waters Xevo TQ-S).

-

Analytical Software: Instrument control, data acquisition, and quantification software (e.g., Analyst®, MassLynx®).

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs

The foundation of an accurate assay is the precise preparation of standards. All preparations should be documented thoroughly.

-

Primary Stock Solutions: Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL. Store at -20°C.

-

Working Solutions: Prepare intermediate working solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with 50:50 (v/v) methanol:water.

-

IS Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the CC and QC working solutions into blank human plasma to achieve the desired concentration range. A typical range might be 1 - 2000 ng/mL. QC samples should be prepared at a minimum of four levels:

-

Lower Limit of Quantification (LLOQ)

-

Low QC (LQC): ~3x LLOQ

-

Medium QC (MQC): Mid-range of the curve

-

High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)

-

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column.[11][12] Acetonitrile is a highly efficient precipitation solvent.[13][14]

Figure 2: Step-by-step protein precipitation workflow.

Protocol Steps:

-

Aliquot 50 µL of each plasma sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the IS spiking solution (100 ng/mL) to all tubes except for the blank matrix samples. To the blank, add 25 µL of 50:50 methanol:water.

-

Vortex briefly for 10 seconds.

-

Add 200 µL of ice-cold acetonitrile. The 4:1 ratio of solvent to plasma ensures efficient protein removal.[15]

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

-

Carefully aspirate 100 µL of the clear supernatant and transfer it to a 96-well collection plate for analysis.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters for achieving sharp peak shapes and high sensitivity.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) | Provides excellent retention and separation for moderately polar compounds like GS-331007.[6] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |

| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |

| Gradient | 5% B to 95% B over 2.5 min, hold 1 min, re-equilibrate 1.5 min | A rapid gradient allows for high-throughput analysis while ensuring elution of the analyte and cleaning of the column. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |

| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |

| Autosampler Temp. | 10°C | Maintains the stability of prepared samples in the autosampler. |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains basic nitrogen atoms that are readily protonated. |